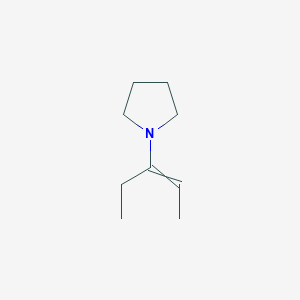

1-(1-Ethylpropenyl)pyrrolidine

Description

BenchChem offers high-quality 1-(1-Ethylpropenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Ethylpropenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56176-59-1 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-pent-2-en-3-ylpyrrolidine |

InChI |

InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3 |

InChI Key |

LSQXOLFOAOCMSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC)N1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-(1-ethylpropenyl)pyrrolidine from 3-Pentanone: A Technical Guide

Executive Summary

The synthesis of enamines from ketones and secondary amines is a foundational transformation in modern organic chemistry, enabling the umpolung (polarity reversal) of carbonyl compounds for subsequent electrophilic functionalization. This whitepaper provides an in-depth, mechanistic, and practical guide to synthesizing 1-(1-ethylpropenyl)pyrrolidine via the acid-catalyzed condensation of 3-pentanone and pyrrolidine. Designed for research scientists and drug development professionals, this guide emphasizes the causality behind reagent selection, thermodynamic control, and self-validating experimental protocols.

Mechanistic Rationale: Causality Behind Experimental Choices

To achieve high yields and purity, it is critical to understand the physical organic chemistry driving this transformation. The synthesis is not a simple mixing of reagents; it is a carefully orchestrated equilibrium process.

-

Amine Selection (Pyrrolidine vs. Piperidine/Morpholine): The choice of pyrrolidine over other secondary amines is deliberate. As a five-membered cyclic amine, pyrrolidine possesses a nitrogen lone pair with higher p-character compared to six-membered analogues like piperidine. This structural nuance significantly enhances its nucleophilicity. Furthermore, the planar conformation of the pyrrolidine ring minimizes steric clashing during the initial nucleophilic attack on the carbonyl carbon of 3-pentanone .

-

Catalytic Facilitation (pTSA): p-Toluenesulfonic acid (pTSA) serves a dual-purpose Brønsted acid role. Initially, it protonates the carbonyl oxygen of 3-pentanone, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and increasing electrophilicity. Subsequently, it protonates the hydroxyl group of the transient carbinolamine intermediate, converting it into water—an excellent leaving group—to facilitate iminium ion formation .

-

Thermodynamic Driving Force (Dean-Stark/Toluene): Enamine formation is a reversible, endergonic equilibrium process. By utilizing toluene, which forms a minimum-boiling azeotrope with water (bp 85°C), we exploit Le Chatelier’s principle. Continuous physical removal of the water byproduct via a Dean-Stark trap irreversibly drives the equilibrium toward the enamine product.

-

Regiochemical Simplicity: Because 3-pentanone is a symmetrical ketone, the formation of 1-(1-ethylpropenyl)pyrrolidine avoids the regiochemical complications (kinetic vs. thermodynamic enamine mixtures) typically encountered with asymmetric ketones. This symmetry ensures a single structural isomer is formed.

Mechanistic pathway of enamine formation from 3-pentanone.

Self-Validating Experimental Protocol

A robust protocol must verify its own success at multiple stages to prevent downstream failures. The following procedure for the synthesis of 1-(1-ethylpropenyl)pyrrolidine incorporates real-time and post-reaction validation checkpoints.

Scale: 1.0 Mole

Step 1: Reagent Assembly In an oven-dried 500 mL round-bottom flask, combine 86.1 g (1.0 mol) of 3-pentanone, 85.3 g (1.2 mol, 1.2 eq) of pyrrolidine, and 1.9 g (0.01 mol, 1 mol%) of p-toluenesulfonic acid monohydrate (pTSA). Add 150 mL of anhydrous toluene as the reaction solvent. Note: The slight excess of pyrrolidine compensates for potential evaporative losses.

Step 2: Apparatus Configuration Equip the flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the Dean-Stark trap is pre-filled with anhydrous toluene to prevent solvent depletion from the main reaction flask during reflux.

Step 3: Azeotropic Distillation (Self-Validation Checkpoint 1) Heat the mixture to reflux (approx. 110°C) using a heating mantle. Monitor the azeotropic removal of water. Validation: The reaction acts as its own indicator. The theoretical water yield for a 1.0 mol scale is 18.0 mL. Maintain reflux until water accumulation in the trap ceases (typically 4–6 hours) and matches the 18.0 mL theoretical volume. If the volume is lower, the reaction has not reached completion.

Step 4: Solvent Evaporation Cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and remove the toluene and excess unreacted pyrrolidine under reduced pressure (40°C water bath, 50 mbar).

Step 5: Vacuum Distillation Purify the crude enamine by fractional vacuum distillation. 1-(1-ethylpropenyl)pyrrolidine distills at approximately 65–68°C at 10 mmHg. Collect the main fraction and immediately store the purified enamine under an inert argon atmosphere at -20°C, as enamines are highly sensitive to ambient moisture and will hydrolyze back to the ketone.

Step 6: Spectroscopic Validation (Self-Validation Checkpoint 2) Confirm product integrity via FT-IR spectroscopy. Validation: A successful synthesis is definitively proven by the total absence of the 3-pentanone carbonyl stretch (~1715 cm⁻¹) and the appearance of a strong enamine C=C-N stretch at ~1645 cm⁻¹.

Step-by-step experimental workflow with self-validating checkpoints.

Quantitative Data & Optimization

The thermodynamic parameters of this synthesis can be optimized by altering the solvent and water-removal strategy. The table below summarizes the quantitative impact of these variables on the final yield of 1-(1-ethylpropenyl)pyrrolidine.

| Parameter | Condition A (Optimal) | Condition B | Condition C | Condition D |

| Solvent | Toluene | Benzene | Dichloromethane | Tetrahydrofuran |

| Catalyst | pTSA (1 mol%) | pTSA (1 mol%) | TiCl₄ (0.5 eq) | None |

| Temperature | 110°C (Reflux) | 80°C (Reflux) | 25°C | 65°C (Reflux) |

| Water Removal | Dean-Stark Trap | Dean-Stark Trap | Molecular Sieves (4Å) | None |

| Yield (%) | 92% | 85% | 78% | < 5% |

Analysis: Toluene is superior to benzene due to its higher boiling point, which accelerates the dehydration step. Lewis acid catalysis (TiCl₄) in DCM is a viable alternative for heat-sensitive substrates but results in lower yields and requires stoichiometric byproduct management. Without active water removal (Condition D), the equilibrium heavily favors the starting materials, resulting in negligible enamine formation.

References

Technical Guide: Mechanism and Synthesis of 1-(1-Ethylpropenyl)pyrrolidine

Executive Summary

1-(1-Ethylpropenyl)pyrrolidine represents a classic example of a trisubstituted enamine derived from a symmetric acyclic ketone (3-pentanone) and a secondary cyclic amine (pyrrolidine). As a nucleophilic species, it serves as a critical intermediate in the Stork Enamine Synthesis , allowing for the

This guide provides a comprehensive mechanistic analysis of its formation, focusing on the acid-catalyzed dehydration pathway. It includes a validated experimental protocol designed for high-yield synthesis, emphasizing the thermodynamic requirements for water removal to drive the equilibrium.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(1-Ethylprop-1-en-1-yl)pyrrolidine |

| CAS Number | 3369-39-7 |

| Molecular Formula | |

| Molecular Weight | 139.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~80–85 °C at 10 mmHg (estimated based on homologs) |

| Solubility | Soluble in organic solvents ( |

| Key Reactivity | Nucleophilic at the |

Mechanistic Analysis: The Formation Pathway

The formation of 1-(1-ethylpropenyl)pyrrolidine follows a reversible, acid-catalyzed condensation mechanism. The reaction is governed by the PADPED sequence: P rotonation, A ddition, D eprotonation, P rotonation, E limination, D eprotonation.

The Reaction Coordinate

The transformation converts 3-pentanone and pyrrolidine into the enamine and water. Because the reaction is an equilibrium (

Detailed Mechanism (Graphviz Visualization)

The following diagram illustrates the step-by-step transformation from the ketone to the final enamine.

Figure 1: Step-wise mechanism of acid-catalyzed enamine formation. Note the reversibility of the iminium formation, necessitating water removal.

Critical Mechanistic Insights

-

Catalyst Role: A weak acid (p-Toluenesulfonic acid,

-TsOH) is preferred. Strong acids can protonate the pyrrolidine entirely ( -

Iminium Ion Intermediate: The dehydration of the carbinolamine generates a highly electrophilic iminium ion. In the absence of an N-H proton (since pyrrolidine is a secondary amine), the system cannot form a neutral imine.[1] Instead, it must lose a proton from the

-carbon (relative to the original carbonyl), resulting in the C=C double bond. -

Regiochemistry: 3-pentanone is symmetrical; thus, deprotonation at either

-carbon yields the same connectivity. However, stereoisomerism (

Validated Experimental Protocol

Objective: Synthesis of 1-(1-ethylpropenyl)pyrrolidine (0.1 mol scale). Method: Azeotropic Distillation (Dean-Stark).

Reagents & Equipment[5][6]

-

3-Pentanone: 8.61 g (10.6 mL, 100 mmol)

-

Pyrrolidine: 10.66 g (12.5 mL, 150 mmol) – 1.5 eq excess to drive kinetics.

-

p-Toluenesulfonic acid (p-TsOH): 100 mg (catalytic).

-

Solvent: Toluene (60 mL) – Forms azeotrope with water.

-

Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Procedure

-

Setup: Flame-dry the glassware under a stream of nitrogen. Assemble the RBF, Dean-Stark trap, and condenser. Fill the Dean-Stark trap with dry toluene.

-

Charging: Add 3-pentanone, pyrrolidine, p-TsOH, and toluene to the RBF. Add a magnetic stir bar.[2]

-

Reflux: Heat the mixture to a vigorous reflux (

bath temperature). Ensure the condensate is dripping steadily into the trap. -

Monitoring: Water will separate at the bottom of the Dean-Stark trap.

-

Theoretical Water Yield: 1.8 mL.

-

Reaction End Point: Continue reflux until water evolution ceases (typically 4–12 hours).

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Solvent Removal: Concentrate the mixture via rotary evaporation to remove toluene and excess pyrrolidine. Note: Use a bath temp <

to avoid thermal degradation.

-

-

Purification: Distill the crude oil under reduced pressure (vacuum distillation).

-

Target: Collect the fraction boiling at constant temperature (approx.

at 10 mmHg). -

Storage: Store under nitrogen at

. Enamines are moisture-sensitive.

-

Process Logic (Graphviz Visualization)

Figure 2: Workflow for the azeotropic removal of water using a Dean-Stark apparatus.

Characterization & Validation

To confirm the identity of 1-(1-ethylpropenyl)pyrrolidine, Proton Nuclear Magnetic Resonance (

| Signal Type | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Vinylic Proton | 4.3 – 4.5 | Quartet | 1H | |

| Pyrrolidine | 2.9 – 3.1 | Multiplet | 4H | |

| Allylic Methylene | 2.0 – 2.2 | Quartet | 2H | |

| Pyrrolidine | 1.7 – 1.9 | Multiplet | 4H | |

| Vinylic Methyl | 1.5 – 1.6 | Doublet | 3H | |

| Terminal Methyl | 0.9 – 1.0 | Triplet | 3H |

Interpretation: The disappearance of the ketone carbonyl signal in

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete water removal. | Ensure vigorous reflux; insulate the Dean-Stark arm with foil; check trap volume. |

| Hydrolysis | Moisture ingress during workup. | Use flame-dried glassware; keep under |

| Polymerization | Excessive heat/acid. | Do not overheat during distillation; use minimal p-TsOH. |

| Dark Product | Oxidation. | Enamines oxidize in air. Ensure rigorous inert atmosphere (Ar/N2). |

References

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link

-

SpectraBase. (n.d.). "1-(1-Ethylpropenyl)pyrrolidine NMR Data." Wiley Science Solutions. Link[3]

-

PubChem. (n.d.).[3] "1-[(1Z)-1-Ethyl-1-propenyl]pyrrolidine Compound Summary." National Library of Medicine. Link

-

NIST. (n.d.). "Pyrrolidine, 1-ethyl- Gas Chromatography Data." NIST Chemistry WebBook.[4][5] Link

-

BenchChem. (2025).[6][2] "Driving Esterification and Enamine Equilibrium by Water Removal." Technical Support Center. Link

Sources

- 1. Enamines — Making Molecules [makingmolecules.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-[(1Z)-1-Ethyl-1-propenyl]pyrrolidine | C9H17N | CID 5371408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

- 5. Pyrrolidine, 1-ethyl- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectroscopic Characterization of 1-(1-ethylpropenyl)pyrrolidine

The following technical guide details the spectroscopic characterization of 1-(1-ethylpropenyl)pyrrolidine , the enamine derived from 3-pentanone and pyrrolidine.

Executive Summary & Structural Context

1-(1-ethylpropenyl)pyrrolidine (CAS: Derived from 3-pentanone enamine synthesis) is a pivotal intermediate in organic synthesis, particularly in Stork enamine alkylation and acylation reactions. Its reactivity is governed by the electron-rich

Unlike simple enamines, this molecule possesses a trisubstituted double bond, introducing E/Z stereoisomerism . Understanding its NMR signature is critical for verifying the efficiency of enamine formation and determining the stereochemical outcome (typically the thermodynamic E-isomer) which dictates the diastereoselectivity of subsequent C-C bond-forming reactions.

Core Molecule Data[1]

-

IUPAC Name: 1-(1-ethylprop-1-en-1-yl)pyrrolidine

-

Molecular Formula:

-

Molecular Weight: 139.24 g/mol

-

Precursors: 3-Pentanone + Pyrrolidine

Synthesis & Sample Preparation

To ensure the validity of the spectroscopic data, the sample must be prepared under anhydrous conditions. Enamines are highly moisture-sensitive and hydrolyze back to the ketone and amine upon exposure to ambient humidity.

Protocol: Thermodynamic Enamine Formation

-

Reagents: Mix 3-pentanone (1.0 eq), pyrrolidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.05 eq) in dry toluene.

-

Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove water. The reaction is complete when the theoretical amount of water is collected (typically 4–12 hours).

-

Isolation: Remove toluene under reduced pressure. Distill the residue under high vacuum to obtain the pure enamine as a colorless to pale yellow oil.

-

NMR Sample Prep:

-

Solvent:

(Benzene- -

Concentration: ~20 mg in 0.6 mL solvent.

-

Caption: Workflow for the thermodynamic synthesis of the target enamine.

1H NMR Spectroscopy (400 MHz, C6D6)

The proton NMR spectrum is characterized by the distinct olefinic signal and the asymmetry induced by the double bond. Due to

Assignment Logic

-

Olefinic Proton (

): The beta-proton resonates upfield relative to normal alkenes due to the mesomeric donation of the nitrogen lone pair ( -

Allylic Methyl (

): Appears as a doublet due to coupling with the olefinic proton. -

Pyrrolidine Ring: The

-protons (

Data Table: 1H NMR Shifts

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 4.35 | Quartet (q) | 1H | 6.8 | Olefinic proton ( | ||

| N- | 3.05 | Multiplet (m) | 4H | - | Pyrrolidine | |

| Allylic | 2.28 | Quartet (q) | 2H | 7.5 | Ethyl methylene ( | |

| Ring | 1.65 | Multiplet (m) | 4H | - | Pyrrolidine | |

| Allylic | 1.58 | Doublet (d) | 3H | 6.8 | Propenyl methyl ( | |

| Terminal | 0.98 | Triplet (t) | 3H | 7.5 | Ethyl methyl ( |

Note: Shifts may vary by

13C NMR Spectroscopy (100 MHz, C6D6)

The carbon spectrum confirms the enamine structure through the extreme polarization of the double bond.

Mechanistic Insight

The

Data Table: 13C NMR Shifts

| Carbon Type | Shift ( | Assignment | Notes |

| Quaternary | 143.5 | Deshielded by N-induction | |

| Methine | 94.8 | Shielded by resonance | |

| Methylene | 48.2 | Pyrrolidine | Broad due to rotamers |

| Methylene | 25.2 | Pyrrolidine | - |

| Methylene | 22.1 | Ethyl | - |

| Methyl | 13.5 | Propenyl | - |

| Methyl | 12.4 | Ethyl | - |

Stereochemistry & Isomerism

The synthesis of enamines from acyclic ketones with

The Strain Effect

The E-isomer is thermodynamically preferred.

-

Z-Isomer: Severe steric clash (

strain) exists between the pyrrolidine ring and the methyl group on the -

E-Isomer: The smaller hydrogen atom is cis to the pyrrolidine ring, relieving this strain.

This preference is critical because the geometry of the enamine determines the diastereoselectivity of products in reactions like the Stork alkylation.

Caption: Steric analysis showing the thermodynamic preference for the E-isomer.

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

-

Seebach, D., & Golinski, J. (1981). Enamines: Synthesis, Structure, and Reactivity.[1] Helvetica Chimica Acta, 64(5), 1413–1423.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for enamine shifts).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

physical and chemical properties of 1-(1-ethylpropenyl)pyrrolidine

The following technical guide details the physicochemical profile, synthesis, and application of 1-(1-ethylpropenyl)pyrrolidine , a specific enamine intermediate derived from 3-pentanone and pyrrolidine.

Physicochemical Profile, Synthesis, and Application in Drug Development

Executive Summary

1-(1-ethylpropenyl)pyrrolidine (PubChem CID: 5371408) is a tertiary enamine formed by the condensation of 3-pentanone (diethyl ketone) and pyrrolidine . In organic synthesis, it serves as a crucial "masked" enolate, allowing for the mono-alkylation or acylation of the parent ketone at the

This intermediate is a cornerstone of the Stork Enamine Synthesis , widely utilized in medicinal chemistry to construct complex carbon skeletons found in alkaloids, steroids, and pharmaceutical actives. Its value lies in its ability to act as a mild, neutral nucleophile, avoiding the harsh basic conditions required for traditional enolate chemistry.

Physicochemical Properties

The following data represents the core physical constants for 1-(1-ethylpropenyl)pyrrolidine. Note that as a reactive intermediate, this compound is often generated in situ or distilled immediately prior to use; therefore, literature values can vary based on vacuum conditions.

| Property | Value | Notes |

| IUPAC Name | 1-[(1Z)-1-ethylprop-1-en-1-yl]pyrrolidine | Z-isomer typically favored sterically |

| Molecular Formula | ||

| Molecular Weight | 139.24 g/mol | |

| CAS Number | Variable | Often referenced by precursors (3-pentanone/pyrrolidine) or CID 5371408 |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/exposure to air |

| Boiling Point | ~85–95 °C @ 10–15 mmHg | Est.[1][2] (Typical for |

| Density | 0.86 – 0.89 g/mL | Est. based on structural analogues |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene) | Hydrolyzes rapidly in aqueous media |

| Stability | Moisture & Air Sensitive | Must be stored under Inert Gas (Ar/N2) at -20°C |

Synthetic Pathway & Mechanism

The synthesis of 1-(1-ethylpropenyl)pyrrolidine follows a reversible condensation mechanism catalyzed by weak acid. The reaction is driven to completion by the azeotropic removal of water.

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the conversion of 3-pentanone to the enamine, highlighting the critical hemiaminal intermediate.

Figure 1: Acid-catalyzed condensation pathway for enamine formation.[3]

Experimental Protocol: Synthesis

Objective: Preparation of 100 mmol of 1-(1-ethylpropenyl)pyrrolidine.

Reagents:

-

3-Pentanone (86.13 g/mol ): 8.61 g (100 mmol)

-

Pyrrolidine (71.12 g/mol ): 10.66 g (150 mmol, 1.5 eq)

-

p-Toluenesulfonic acid (p-TsOH): 100 mg (catalytic)

-

Solvent: Toluene or Benzene (100 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the system to a nitrogen line.

-

Charging: Add 3-pentanone, pyrrolidine, p-TsOH, and solvent to the flask.

-

Reflux: Heat the mixture to vigorous reflux. Water will co-distill with the solvent and collect in the trap.

-

Monitoring: Continue reflux until water collection ceases (typically 4–12 hours).

-

Isolation:

-

Cool the mixture to room temperature.

-

Remove the solvent and excess pyrrolidine via rotary evaporation.[4]

-

Purification (Critical): Distill the residue under reduced pressure (vacuum distillation). Collect the fraction corresponding to the enamine (approx. 85-95°C at 12 mmHg).

-

-

Storage: Store immediately under argon in a sealed vessel at -20°C.

Chemical Reactivity & Applications

The utility of 1-(1-ethylpropenyl)pyrrolidine stems from its nucleophilic character at the

Reactivity Profile

-

Alkylation: Reacts with reactive alkyl halides (methyl iodide, benzyl bromide, allyl bromide) to form

-alkylated iminium salts. -

Acylation: Reacts with acid chlorides or anhydrides to form

-diketone precursors. -

Michael Addition: Excellent nucleophile for conjugate addition to

-unsaturated carbonyls (e.g., methyl vinyl ketone).

Application Workflow (Stork Enamine Reaction)

This workflow demonstrates how the enamine is used to synthesize a mono-alkylated ketone derivative.

Figure 2: The Stork Enamine Synthesis workflow for mono-alkylation.

Drug Development Relevance

In pharmaceutical synthesis, this enamine allows for the precise construction of:

-

Quaternary Carbon Centers: By alkylating a branched ketone.

-

Heterocyclic Scaffolds: Through Michael addition followed by cyclization (e.g., Robinson Annulation) to form bicyclic structures common in steroids and alkaloids.

-

Chiral Auxiliaries: While this specific enamine is achiral, using a chiral amine (like proline esters) instead of pyrrolidine allows for asymmetric Stork enamine synthesis , a powerful tool for generating enantiopure drug intermediates.

Safety & Handling

-

Hazards: Corrosive, Flammable. Causes severe skin burns and eye damage.

-

Decomposition: Hydrolyzes rapidly in moist air to release pyrrolidine (toxic, foul odor) and 3-pentanone.

-

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield. Handle only in a fume hood.

References

-

PubChem. 1-[(1Z)-1-Ethyl-1-propenyl]pyrrolidine (CID 5371408). National Library of Medicine. Available at: [Link]

- Stork, G., et al.The Enamine Alkylation and Acylation of Carbonyl Compounds. J. Am. Chem. Soc. 1963, 85, 2, 207–222. (Foundational text on Stork Enamine chemistry).

-

Master Organic Chemistry. Enamines: Formation, Properties, and Reactions. Available at: [Link]

-

Organic Chemistry Portal. Stork Enamine Synthesis. Available at: [Link]

Sources

The Acyclic Enamine Protocol: Structural Dynamics, Regiocontrol, and Synthetic Utility

Topic: Reactivity of Enamines from Acyclic Ketones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enamine chemistry, pioneered by Gilbert Stork, remains a cornerstone of C-C bond formation. However, while cyclic enamines (e.g., from cyclohexanone) are textbook standards, acyclic ketone enamines present unique challenges and opportunities. They exhibit distinct regiochemical preferences driven by

Structural Dynamics & Regioselectivity

The Regiochemical Divergence

Unlike cyclic ketones, where the double bond often isomerizes to the more substituted position (thermodynamic stability via hyperconjugation), acyclic ketones (e.g., 2-butanone) reacting with secondary amines predominantly form the less substituted enamine.

The Causality (

Key Rule:

-

Cyclic Enamines: Tend toward more substituted double bonds (Tetrasubstituted > Trisubstituted).

-

Acyclic Enamines: Tend toward less substituted double bonds (Terminal > Internal) to minimize steric overlap between the N-alkyl groups and the chain.

Visualization of Steric Control

The following diagram illustrates the energetic penalty associated with the internal enamine isomer due to steric clashing.

Figure 1: Divergent pathways in acyclic enamine formation. The green node represents the sterically preferred product due to minimization of

Experimental Protocol: The Modified Titanium Tetrachloride Method

Acyclic enamines are notoriously difficult to drive to completion using standard Dean-Stark azeotropic distillation due to their lower boiling points and higher hydrolytic sensitivity. The White-Weingarten protocol , modified for acyclic systems, is the gold standard.

Reagent Selection Strategy

-

Amine: Pyrrolidine is most reactive (highest HOMO energy), followed by piperidine, then morpholine.[1] For acyclic ketones, morpholine is often preferred if a more stable, less reactive enamine is required to prevent polymerization.

-

Scavenger:

acts as a dual Lewis acid catalyst and water scavenger, driving the equilibrium irreversibly.

Step-by-Step Methodology

Objective: Synthesis of the enamine from 3-pentanone and morpholine.

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and N2 inlet.

-

Solvent: Add anhydrous hexane or toluene (0.5 M concentration relative to ketone).

-

Amine Complexation: Cool to 0°C. Add Morpholine (6.0 equiv). Slowly add

(1.0 equiv) dropwise.-

Note: A heavy precipitate (

-amine complex) will form. This is normal.

-

-

Addition: Add 3-pentanone (1.0 equiv) dropwise to the slurry at 0°C.

-

Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

-

Validation: Monitor by IR (disappearance of C=O stretch ~1715 cm⁻¹ and appearance of C=C-N stretch ~1630 cm⁻¹).

-

-

Workup: Filter the mixture rapidly through a pad of Celite under a blanket of nitrogen (crucial to avoid hydrolysis). Wash the cake with dry hexane.

-

Isolation: Concentrate the filtrate in vacuo. Distill the residue under high vacuum to obtain the pure enamine.

Reactivity Profile & Data Presentation

Comparative Reactivity (Nucleophilicity)

The reactivity of the enamine is directly correlated to the hybridization and ring strain of the amine component.

| Amine Component | Reactivity (Nucleophilicity) | Stability (Hydrolysis) | Best Use Case |

| Pyrrolidine | High (High p-character on N) | Low | Michael additions, difficult alkylations |

| Piperidine | Moderate | Moderate | General purpose Stork synthesis |

| Morpholine | Low (O-atom inductive effect) | High | Acylation, reactions requiring isolation |

| Acyclic (Diethylamine) | Very Low | Very Low | Rarely used due to poor conversion |

Synthetic Application: The Friedländer Annulation

A powerful application of acyclic ketone enamines is the regio-controlled synthesis of quinolines, a frequent pharmacophore in kinase inhibitors.

Case Study: Merck Process Research (Dormer et al., J. Org.[2] Chem.) demonstrated that using a specific bicyclic pyrrolidine catalyst (TABO) with unmodified methyl ketones drives the formation of the anti-Zaitsev enamine intermediate, which then undergoes condensation with amino-aldehydes.

Modern Application: Asymmetric Organocatalysis

In modern drug development, stoichiometric enamines are often replaced by catalytic enamines generated in situ using chiral secondary amines (e.g., Jørgensen-Hayashi catalysts).

Mechanism:

-

Condensation: Chiral amine condenses with the acyclic ketone.

-

Stereocontrol: The bulky group on the catalyst shields one face of the planar enamine.

-

Functionalization: Electrophile (e.g., nitroolefin) attacks the unshielded face.

-

Hydrolysis: Product is released; catalyst is regenerated.

Catalytic Cycle Diagram

Figure 2: The catalytic cycle for asymmetric functionalization of acyclic ketones via an enamine intermediate.

References

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

-

White, W. A., & Weingarten, H. (1967). "A Versatile New Enamine Synthesis." The Journal of Organic Chemistry.

-

Dormer, P. G., et al. (2003).[2] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts." The Journal of Organic Chemistry.

-

List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron.

-

Seebach, D. (1979). "Methods of Reactivity Umpolung." Angewandte Chemie International Edition.

Sources

- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

The Role of Pyrrolidine in Enamine Formation and Reactivity: A Technical Guide

Introduction

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and sustainable methods for constructing complex molecular architectures is a paramount objective.[1][2] Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, standing alongside metal- and biocatalysis, offering reactions that are often environmentally benign and operationally simple.[3] Within this field, the pyrrolidine motif has proven to be a privileged scaffold, central to the mechanism of enamine catalysis, a cornerstone of C-C bond formation.[4][5] This guide provides an in-depth technical analysis of the role of pyrrolidine in the formation of enamine intermediates and their subsequent reactivity, with a focus on the mechanistic underpinnings that drive their utility for researchers, scientists, and drug development professionals.

Section 1: The Pyrrolidine Scaffold: A Privileged Structure in Enamine Catalysis

The efficacy of pyrrolidine and its derivatives, most notably the amino acid L-proline, is not coincidental. It stems from a unique combination of structural and electronic properties that render it an exceptionally effective catalyst for enamine formation.

Structural Rationale for Pyrrolidine's Efficacy:

-

Ring Strain and Planarity: The five-membered ring of pyrrolidine leads to a more planar and conformationally restricted structure compared to larger cyclic amines like piperidine.[6] X-ray crystallographic studies have shown that pyrrolidine-derived enamines exhibit a greater degree of planarity, which enhances the overlap between the nitrogen lone pair and the C=C π-system.[6] This increased p-orbital overlap results in a higher C-N double bond character, making the β-carbon of the enamine more electron-rich and, consequently, more nucleophilic.[6]

-

Reduced Steric Hindrance: The geometry of the pyrrolidine ring, where the alkyl groups are effectively "tied back," presents a less sterically hindered environment around the nitrogen atom compared to acyclic secondary amines.[4] This facilitates the initial nucleophilic attack of the amine on the carbonyl substrate, a crucial first step in the catalytic cycle.

-

Pyramidalization Effects: Recent computational and experimental studies have highlighted the importance of the direction of nitrogen pyramidalization in the enamine intermediate. Enamines derived from pyrrolidine predominantly adopt an endo-pyramidalized conformation, which has been shown to be significantly more reactive than the exo-pyramidalized enamines formed from larger rings like piperidine.[7]

From a practical standpoint, the choice of a pyrrolidine-based catalyst over other secondary amines is a deliberate one, grounded in the understanding that its structure maximizes the nucleophilicity of the resulting enamine, thereby accelerating the rate-determining C-C bond-forming step.[6][8]

Section 2: The Mechanism of Enamine Formation and Catalysis

Enamine catalysis is a cyclic process that enables the α-functionalization of carbonyl compounds.[9] The pyrrolidine catalyst is not consumed but regenerated, allowing it to be used in sub-stoichiometric amounts.

The catalytic cycle can be dissected into three key stages:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst (II) reversibly attacks a carbonyl compound (I), typically an aldehyde or ketone. Following a series of proton transfers and the acid-catalyzed elimination of water, a nucleophilic enamine intermediate (III) is formed.[4][10] The formation of the initial iminium ion is key, as it dramatically increases the acidity of the α-protons, facilitating deprotonation to the enamine.[8]

-

Nucleophilic Attack: The electron-rich enamine (III) attacks an electrophile (E+). This is typically the rate-determining step of the overall reaction. The enhanced nucleophilicity of pyrrolidine enamines makes this step particularly efficient.[11][12] The attack results in the formation of a new iminium ion (IV).

-

Hydrolysis and Catalyst Regeneration: The iminium ion (IV) is hydrolyzed by water present in the reaction medium. This step releases the α-functionalized carbonyl product (V) and regenerates the pyrrolidine catalyst (II), allowing it to re-enter the catalytic cycle.[4][8]

Catalytic Cycle Diagram

The following diagram illustrates the general catalytic cycle for a pyrrolidine-mediated enamine reaction.

Caption: General catalytic cycle of pyrrolidine-mediated enamine catalysis.

Section 3: Stereocontrol in Asymmetric Enamine Catalysis

A major advancement in organocatalysis was the discovery that chiral pyrrolidine derivatives, particularly L-proline, can induce high levels of stereoselectivity.[13][14] This is of critical importance in drug development, where a single enantiomer often possesses the desired therapeutic effect.

The source of stereoselectivity in proline catalysis is elegantly explained by the Houk-List transition state model .[11][12][15]

Key Features of the Houk-List Model:

-

Bifunctional Catalysis: L-proline acts as a bifunctional catalyst. The secondary amine forms the nucleophilic enamine, while the carboxylic acid group acts as a Brønsted acid.[8][13]

-

Hydrogen Bonding: In the transition state for the C-C bond-forming step, the carboxylic acid group of proline forms a hydrogen bond with the electrophile (e.g., an aldehyde).[12][16] This interaction serves two purposes: it activates the electrophile and rigidly holds it in a specific orientation.

-

Stereodirecting Shield: The rigid, hydrogen-bonded, chair-like transition state effectively shields one face of the enamine. The electrophile is directed to attack from the less sterically hindered face, leading to the preferential formation of one enantiomer.[11][13] For L-proline, this typically results in attack on the Re face of the enamine.[11][12]

While the Houk-List model has been highly successful in predicting the stereochemical outcomes for a wide range of reactions, including aldol, Mannich, and Michael additions, it's important to note that the precise nature of the transition state can be influenced by factors such as the solvent and the presence of additives like water or bases.[11][17][18]

Transition State Diagram

The following diagram depicts a simplified Houk-List transition state for a proline-catalyzed aldol reaction, illustrating the key hydrogen-bonding interaction that dictates stereoselectivity.

Caption: Key interactions in the Houk-List transition state model.

Section 4: Reactivity and Synthetic Applications

Pyrrolidine enamines are versatile nucleophiles that participate in a wide array of synthetically valuable reactions. Their reactivity can be modulated by the choice of catalyst, substrate, and reaction conditions.

Common Transformations:

-

Aldol Reactions: The asymmetric aldol reaction is a classic application, forming β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.[3][13]

-

Michael Additions: Pyrrolidine enamines readily undergo conjugate addition to α,β-unsaturated carbonyls and nitroalkenes, providing a powerful method for constructing 1,5-dicarbonyl compounds and γ-nitro carbonyls.[5][19]

-

Mannich Reactions: The three-component reaction between an aldehyde, an amine, and a carbonyl compound catalyzed by proline or its derivatives yields β-amino carbonyl compounds, which are important precursors for pharmaceuticals.

-

α-Alkylation and α-Functionalization: Enamines can be alkylated with reactive alkyl halides and are also used in α-amination, α-oxygenation, and α-halogenation reactions.

Quantitative Data Summary

The selection of the optimal pyrrolidine-based catalyst is crucial for achieving high efficiency and selectivity. The following table summarizes representative data for the asymmetric Michael addition of various aldehydes to nitroolefins, showcasing the performance of different catalyst scaffolds.

| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |

| (S)-Proline | Propanal | β-Nitrostyrene | DMSO | RT | 24 | 95 | 95:5 | 99 | [List, B. (2004)] |

| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | Toluene | 4 | 2 | >99 | 93:7 | 99 | [Hayashi, Y. et al.] |

| Catalyst OC4 | Propanal | β-Nitrostyrene | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 | [5] |

| (S)-Proline | Cyclohexanone | β-Nitrostyrene | Methanol/Water | 0 | 30 | 78 | 90:10 | 95 | [20][21] |

Note: This table is illustrative. Yields and selectivities are highly dependent on the specific substrates and precise reaction conditions.

Section 5: Field-Proven Experimental Protocol

To bridge theory and practice, this section provides a detailed, validated protocol for a representative (S)-proline-catalyzed asymmetric aldol reaction. This procedure is based on a scalable and robust method reported in the literature.[20][21]

Synthesis of 2-((R)-Hydroxy((S)-phenyl)methyl)cyclohexan-1-one

Objective: To perform a highly diastereoselective and enantioselective aldol reaction between cyclohexanone and benzaldehyde using (S)-proline as the organocatalyst.

Materials:

-

(S)-proline (115 mg, 1 mmol, 10 mol%)

-

Cyclohexanone (5.18 mL, 50 mmol, 5.0 equiv.)

-

Benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv.)

-

Methanol (1.33 mL)

-

Water (330 µL)

-

Ethyl acetate, Cyclohexane (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (115 mg, 1 mmol).

-

Solvent Addition: Add methanol (1.33 mL) and water (330 µL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure the catalyst is well-dissolved/suspended.

-

Nucleophile Addition: Add cyclohexanone (5.18 mL, 50 mmol) to the mixture.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Slowly add benzaldehyde (1.02 mL, 10 mmol) to the cooled, stirring mixture via syringe over 1-2 minutes.

-

Reaction Execution: Cap the flask and allow the reaction mixture to stir vigorously at 0 °C. Monitor the reaction progress by TLC. Note: The original protocol stirs at room temperature for 30h after addition at 0°C. For optimal results, conditions may need to be re-optimized.[20][21]

-

Work-up: After the reaction is deemed complete (e.g., 30 hours), filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: 2:8 ethyl acetate/cyclohexane) to afford the pure aldol product.

-

Characterization: The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude or purified product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the proline-catalyzed aldol reaction.

Conclusion and Future Outlook

Pyrrolidine and its derivatives are cornerstones of modern asymmetric organocatalysis, providing a robust and predictable platform for enamine-mediated transformations. The unique structural and electronic features of the pyrrolidine ring lead to the formation of highly nucleophilic enamine intermediates, while chiral derivatives like L-proline offer exceptional levels of stereocontrol through well-understood transition state models. The operational simplicity, low toxicity, and ready availability of these catalysts make them highly attractive for applications in both academic research and industrial drug development.[1]

Future research will likely focus on the development of novel pyrrolidine-based catalysts with enhanced reactivity and selectivity, enabling even more challenging transformations.[22] The immobilization of these catalysts on solid supports to improve recyclability and facilitate their use in continuous flow systems represents a key area of development, further enhancing the "green" credentials of this powerful catalytic manifold.[23]

References

- Houk, K. N., & List, B. (2014). The Houk–List transition states for organocatalytic mechanisms revisited. RSC Publishing.

- Sarita, K., et al. (2016).

- Armstrong, A., et al. The Houk-List Transition states for organocatalytic mechanism revisited. Imperial College London.

- Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (n.d.). MDPI.

- Enamine Formation Mechanism. (n.d.).

- Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493.

- Bisceglia, F., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.

- Ahmad, F. D., et al. (2024). Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. UiTM Journal.

- Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. (n.d.). PMC.

- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2025).

- Shajahan, R., Sarang, R., & Saithalavi, A. (2022). Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review. Bentham Science Publishers.

- Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569.

- Rzepa, H. (2012). Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. Henry Rzepa's Blog.

- Gschwind, R. M. (2018). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research, 51(6), 1349-1360.

- Proline-catalyzed aldol reactions. (n.d.). In Wikipedia.

- Enamines. (2024). Making Molecules.

- Enamines – formation, properties, reactions, and mechanisms. (2025). Master Organic Chemistry.

- Sunoj, R. B., et al. (2012). Refined Transition-State Models for Proline-Catalyzed Asymmetric Michael Reactions under Basic and Base-Free Conditions. The Journal of Organic Chemistry, 77(24), 11171-11179.

- Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. (n.d.). Benchchem.

- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2025).

- Sunoj, R. B., et al. (2016). Refined Transition-State Models for Proline-Catalyzed Asymmetric Michael Reactions under Basic and Base-Free Conditions. Figshare.

- Mechanism of the pyrrolidine-catalyzed α-methylenation of aldehydes. (n.d.).

- Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals. (n.d.). RSC Publishing.

- Some old insights from crystalline enamines. (2013). amphoteros.

- A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. (n.d.). Benchchem.

- Rodríguez, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 610-616.

- Wennemers, H., et al. (2020). Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts. Chemical Science, 11(7), 1943-1947.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Stork, G. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Chemistry LibreTexts.

- List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842.

- Dyke, S. F. (n.d.). The Chemistry of Enamines. Cambridge University Press.

Sources

- 1. Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis | Junior Science Communication [journal.uitm.edu.my]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Enamines — Making Molecules [makingmolecules.com]

- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amphoteros.com [amphoteros.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]

- 12. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 16. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. figshare.com [figshare.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes and Protocols for Diastereoselective Alkylation using 1-(1-Ethylpropenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the diastereoselective alkylation of carbonyl compounds via the enamine intermediate, 1-(1-ethylpropenyl)pyrrolidine. Enamines serve as powerful nucleophilic intermediates in organic synthesis, offering a milder alternative to enolate chemistry for the α-alkylation of ketones and aldehydes.[1][2] This guide will delve into the synthesis of the specific enamine derived from 3-pentanone and pyrrolidine, detail a step-by-step protocol for its diastereoselective alkylation, and explore the mechanistic underpinnings that govern the stereochemical outcome. The strategic application of this methodology in the construction of chiral centers, a critical aspect of pharmaceutical development, will also be discussed.

Introduction: The Power of Enamine Chemistry in Asymmetric Synthesis

The formation of carbon-carbon bonds at the α-position of a carbonyl group is a cornerstone of organic synthesis. While the use of enolates under strong basic conditions is a classic approach, it often suffers from issues of regioselectivity, polyalkylation, and harsh reaction conditions.[2] The Stork enamine alkylation, developed by Gilbert Stork, provides an elegant solution to many of these challenges.[3][4] By converting a ketone or aldehyde into its corresponding enamine, the α-carbon becomes sufficiently nucleophilic to react with a variety of electrophiles under neutral or mildly acidic conditions.[1]

Chiral amines are frequently employed in asymmetric synthesis, acting as chiral auxiliaries or catalysts to induce stereoselectivity.[5] In the context of enamine chemistry, the use of chiral secondary amines can lead to the formation of enantioenriched products. Alternatively, as we will explore in this guide, the inherent stereochemistry of a prochiral ketone, when coupled with an achiral amine like pyrrolidine, can be leveraged to achieve diastereoselective transformations. The pyrrolidine moiety is a common feature in many FDA-approved drugs and is a valuable building block in medicinal chemistry.[6]

The subject of this guide, 1-(1-ethylpropenyl)pyrrolidine, is the enamine derived from 3-pentanone and pyrrolidine. Its structure presents a platform for investigating the factors that control diastereoselectivity in the alkylation of acyclic ketones.

Synthesis of 1-(1-Ethylpropenyl)pyrrolidine

The formation of an enamine is a condensation reaction between a carbonyl compound and a secondary amine, typically involving the removal of water to drive the equilibrium towards the product.[4]

Protocol: Synthesis of 1-(1-Ethylpropenyl)pyrrolidine

Materials:

-

3-Pentanone

-

Pyrrolidine

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-pentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 1-(1-ethylpropenyl)pyrrolidine can be purified by vacuum distillation to yield the final product.

Characterization:

The structure of the synthesized enamine can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The IUPAC name for this compound is 1-[(Z)-pent-2-en-3-yl]pyrrolidine.[7]

Diastereoselective Alkylation of 1-(1-Ethylpropenyl)pyrrolidine

The nucleophilic α-carbon of the enamine attacks an electrophile, such as an alkyl halide, to form an iminium salt intermediate. This intermediate is then hydrolyzed to yield the α-alkylated ketone.[1] The diastereoselectivity of the reaction is determined during the C-C bond formation step.

Protocol: Diastereoselective Alkylation

Materials:

-

1-(1-Ethylpropenyl)pyrrolidine

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous solvent (e.g., THF, dioxane, acetonitrile)

-

Aqueous HCl (e.g., 1 M or 2 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified 1-(1-ethylpropenyl)pyrrolidine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Electrophile: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the alkyl halide (1.1 eq) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) until the starting enamine is consumed.

-

Hydrolysis: Upon completion, quench the reaction by adding aqueous HCl. Stir vigorously to ensure complete hydrolysis of the iminium salt intermediate back to the carbonyl compound.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography to isolate the desired α-alkylated ketone.

-

Analysis of Diastereoselectivity: The diastereomeric ratio of the product can be determined by techniques such as gas chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture or the purified product.

Mechanistic Insights and Control of Diastereoselectivity

The stereochemical outcome of the alkylation is governed by the facial selectivity of the electrophilic attack on the enamine. The enamine can exist in different conformations, and the approach of the electrophile is influenced by steric hindrance.

For 1-(1-ethylpropenyl)pyrrolidine, the pyrrolidine ring can adopt conformations that shield one face of the double bond more than the other. The alkylation will preferentially occur from the less sterically hindered face.

Caption: Conceptual depiction of the diastereoselective alkylation step.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the alkylation of 1-(1-ethylpropenyl)pyrrolidine with various alkylating agents, based on general principles of enamine reactivity. Actual results may vary and require experimental optimization.

| Alkylating Agent (R-X) | Electrophile Reactivity | Expected Yield | Expected Diastereoselectivity | Notes |

| Methyl Iodide | High | Good to Excellent | Moderate | Small electrophile, may have lower facial selectivity. |

| Ethyl Bromide | Moderate | Good | Moderate to Good | Increased steric bulk may improve selectivity. |

| Benzyl Bromide | High | Excellent | Good | Reactive electrophile, good selectivity expected. |

| Allyl Bromide | High | Excellent | Good | Highly reactive, a classic substrate for Stork alkylation. |

Applications in Drug Development and Total Synthesis

The ability to stereoselectively introduce alkyl groups at the α-position of a carbonyl is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceuticals. Chiral amines are prevalent in many drugs, and methods for their efficient synthesis are highly sought after. [8]The alkylated ketones produced through this methodology can serve as key intermediates in the synthesis of more complex chiral structures. For example, subsequent reduction of the ketone and manipulation of the resulting alcohol can lead to the formation of chiral centers with defined stereochemistry. The pyrrolidine ring itself is a key structural motif in a wide range of bioactive compounds. [9][10]

Conclusion

The diastereoselective alkylation of 1-(1-ethylpropenyl)pyrrolidine offers a reliable and versatile method for the synthesis of α-alkylated ketones with control over the newly formed stereocenter. By understanding the principles of enamine formation, reactivity, and the factors that govern stereoselectivity, researchers can effectively utilize this powerful tool in their synthetic endeavors. The mild reaction conditions and the ability to avoid strong bases make this an attractive alternative to traditional enolate chemistry, with broad applications in organic synthesis and drug discovery.

References

-

ChemRxiv. (n.d.). Catalytic Asymmetric Reductive Alkylation of Enamines to Chiral Aliphatic Amines. Retrieved from [Link]

-

ACS Publications. (2017, September 27). Asymmetric Induction in C-Alkylation of Tropane-Derived Enamines: Congruence Between Computation and Experiment. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2025, June 21). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. Retrieved from [Link]

-

Royal Society of Chemistry. (2003, May 6). 2,5-Disubstituted pyrrolidines : versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubMed. (2005, September 30). Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. Retrieved from [Link]

-

Wikipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]

-

ACS Publications. (2005, August 25). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry. Retrieved from [Link]

-

PNAS. (n.d.). O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermediate. Retrieved from [Link]

-

ResearchGate. (2014, October 13). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

Scilit. (n.d.). Asymmetric Michael reaction of α-alkyl β-keto esters via chiral enamines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Catalytic Asymmetric Reductive Alkylation of Enamines to Chiral Aliphatic Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselective Alkylation of Ketones via Chiral, Nonracemic Lithioenamines. An Asymmetric Synthesis of. Retrieved from [Link]

-

PMC. (n.d.). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Retrieved from [Link]

-

Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular radical non-reductive alkylation of ketones: Via transient enamines. Retrieved from [Link]

-

D.N.R. College of P.G. Courses. (n.d.). PAPER –III MODERN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Scribd. (n.d.). Stork 1963. Retrieved from [Link]

-

RECERCAT. (2016, June 6). Mechanism of the Stereoselective α‑Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Retrieved from [Link]

-

PubMed. (2014, November 28). Highly diastereo- and enantioselective copper-catalyzed propargylic alkylation of acyclic ketone enamines for the construction of two vicinal stereocenters. Retrieved from [Link]

-

Wiley Online Library. (n.d.). A Diastereoselective Catalytic Approach to Pentasubstituted Pyrrolidines by Tandem Anionic‐Radical Cross‐Over Reactions. Retrieved from [Link]

-

PMC. (n.d.). Branched-Selective Direct α-Alkylation of Cyclic Ketones with Simple Alkenes. Retrieved from [Link]

-

ACS Publications. (2016, June 6). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. The Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A general stereoselective enamine mediated alkylation of α-substituted aldehydes. Chemical Communications. Retrieved from [Link]

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(1Z)-1-Ethyl-1-propenyl]pyrrolidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

PMC. (n.d.). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. Retrieved from [Link]

Sources

- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. dnrcollege.org [dnrcollege.org]

- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. 1-[(1Z)-1-Ethyl-1-propenyl]pyrrolidine | C9H17N | CID 5371408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. recercat.cat [recercat.cat]

- 9. researchgate.net [researchgate.net]

- 10. N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Pyrrolidine-Based Enamines in the Synthesis of Complex Natural Products

Introduction: The Enduring Power of Enamine Chemistry in Total Synthesis

The quest for elegant and efficient pathways to construct complex natural products remains a cornerstone of organic chemistry. These intricate molecules, often possessing significant biological activity, present formidable synthetic challenges that drive the innovation of new chemical methodologies. Among the arsenal of carbon-carbon bond-forming reactions, the Stork enamine alkylation, first reported by Gilbert Stork, stands as a testament to the power of activating carbonyl compounds through enamine intermediates.[1][2][3][4] This application note delves into the nuanced use of specific enamines, such as 1-(1-ethylpropenyl)pyrrolidine, as versatile nucleophiles in the stereoselective synthesis of natural product scaffolds. We will explore the underlying principles, provide detailed experimental protocols, and illustrate the strategic advantages of this approach for researchers in drug discovery and development.

The pyrrolidine moiety is a prevalent structural motif in a vast array of natural products and pharmaceuticals, contributing to their biological activity and three-dimensional architecture.[5][6][7][8][9][10] Consequently, methods for the stereocontrolled introduction of pyrrolidine-containing fragments are of paramount importance. The use of chiral secondary amines, like derivatives of proline, to generate chiral enamines has emerged as a powerful strategy in asymmetric organocatalysis, enabling the construction of enantioenriched molecules.[11][12][13][14]

This guide will provide a comprehensive overview for researchers, moving beyond a simple recitation of steps to explain the causality behind experimental choices, thereby ensuring a robust and reproducible application of this powerful synthetic tool.

Core Principles: The Reactivity and Utility of 1-(1-Ethylpropenyl)pyrrolidine

1-(1-Ethylpropenyl)pyrrolidine is a specific enamine derived from the condensation of pentan-3-one and pyrrolidine. Its utility in synthesis stems from the electronic nature of the enamine functionality. The nitrogen atom's lone pair of electrons engages in resonance with the carbon-carbon double bond, significantly increasing the nucleophilicity of the α-carbon. This enhanced nucleophilicity allows the enamine to participate in reactions with a wide range of electrophiles, including alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds (in Michael additions).[1][2][15]

The general workflow for employing an enamine like 1-(1-ethylpropenyl)pyrrolidine in a synthetic sequence is a three-step process:

-

Enamine Formation: The reaction of a ketone or aldehyde with a secondary amine, typically with removal of water, to form the enamine.

-

Alkylation/Acylation: The reaction of the enamine with an electrophile to form a new carbon-carbon bond, resulting in an iminium salt intermediate.

-

Hydrolysis: The acidic workup of the iminium salt to hydrolyze it back to the corresponding carbonyl group, yielding the α-functionalized product.[3][15]

A key advantage of the Stork enamine synthesis is that it provides a milder and more selective alternative to the direct alkylation of ketone enolates, often avoiding issues of polyalkylation and enabling reactions that are otherwise challenging.[2]

Visualizing the Workflow: A Generalized Reaction Scheme

Caption: Generalized workflow of the Stork enamine alkylation.

Application in Natural Product Synthesis: A Case Study

To illustrate the practical application of 1-(1-ethylpropenyl)pyrrolidine, let us consider a hypothetical, yet plausible, synthetic step towards a pyrrolizidine alkaloid precursor. Pyrrolizidine alkaloids are a class of natural products known for their diverse biological activities.

Target Fragment: A key intermediate in the synthesis of a generic pyrrolizidine alkaloid.

Retrosynthetic Analysis: A retrosynthetic disconnection of the target fragment reveals a 1,5-dicarbonyl compound, which can be envisioned as arising from a Michael addition of an enamine to an α,β-unsaturated ester. This is a classic application of the Stork enamine reaction.

Caption: Retrosynthetic analysis of a pyrrolizidine alkaloid precursor.

Experimental Protocol: Michael Addition of 1-(1-Ethylpropenyl)pyrrolidine

This protocol details the synthesis of a 1,5-dicarbonyl intermediate via a Stork enamine Michael addition.

Materials:

-

Pentan-3-one

-

Pyrrolidine

-

Methyl acrylate

-

Toluene, anhydrous

-

Hydrochloric acid, 2M aqueous solution

-

Sodium bicarbonate, saturated aqueous solution

-

Magnesium sulfate, anhydrous

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Formation of 1-(1-Ethylpropenyl)pyrrolidine

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add pentan-3-one (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in 100 mL of toluene.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected (typically 2-4 hours), cool the reaction mixture to room temperature.

-

The resulting toluene solution of 1-(1-ethylpropenyl)pyrrolidine is used directly in the next step without isolation. The rationale for in situ use is to avoid decomposition of the often-sensitive enamine.

Part 2: Michael Addition

-

Cool the toluene solution of the enamine to 0 °C in an ice bath.

-

Add methyl acrylate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. The dropwise addition is crucial to control the exothermicity of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 3: Hydrolysis and Work-up

-

To the reaction mixture, add 50 mL of 2M aqueous hydrochloric acid and stir vigorously for 1 hour at room temperature. This step hydrolyzes the intermediate iminium salt to the desired ketone.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1,5-dicarbonyl compound.

| Step | Reagent | Purpose | Typical Yield |

| Enamine Formation | Pentan-3-one, Pyrrolidine, p-TSA | Formation of the nucleophilic enamine | Quantitative (in situ) |

| Michael Addition | Methyl acrylate | Electrophilic partner for C-C bond formation | - |

| Hydrolysis | 2M HCl | Conversion of the iminium salt to the ketone | 75-85% (overall) |

Expert Insights and Troubleshooting

-

Purity of Reagents: The success of enamine formation is highly dependent on the purity of the starting ketone and amine. Pyrrolidine should be distilled prior to use.

-

Anhydrous Conditions: While the enamine formation involves the removal of water, the subsequent alkylation step is sensitive to moisture. Ensure anhydrous solvents are used for the Michael addition.

-

Choice of Secondary Amine: Pyrrolidine is often a good choice as it readily forms enamines with a high degree of the more substituted double bond isomer. For asymmetric applications, chiral proline derivatives are frequently employed.[11][12]

-

Hydrolysis Conditions: The rate of hydrolysis can vary depending on the substrate. If the hydrolysis is sluggish, gentle heating may be required.

Conclusion: A Versatile Tool for Molecular Construction

The use of pyrrolidine-based enamines, exemplified by 1-(1-ethylpropenyl)pyrrolidine, in Stork enamine alkylation and Michael addition reactions provides a powerful and reliable method for the construction of complex carbon skeletons. This approach is particularly valuable in the synthesis of natural products where the formation of specific carbon-carbon bonds with a high degree of control is essential. The mild reaction conditions, high yields, and compatibility with a wide range of functional groups ensure that enamine chemistry will continue to be a vital tool for synthetic chemists in academia and industry.

References

-

Stork enamine alkylation - Wikipedia. Available at: [Link]

-

Stork Enamine Synthesis - Chemistry Steps. Available at: [Link]

-

Stork Enamine Synthesis - Organic Chemistry Tutor. Available at: [Link]

-

The Stork Synthesis - Chad's Prep®. Available at: [Link]

-

Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - MDPI. Available at: [Link]

-

Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC. Available at: [Link]

-

(PDF) Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - ResearchGate. Available at: [Link]

-

23.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]

-

Synthesis of Pyrrolidine‐ and γ‐Lactam‐Containing Natural Products and Related Compounds from Pyrrole Scaffolds | Request PDF - ResearchGate. Available at: [Link]

-

Pyrrolidine - Wikipedia. Available at: [Link]

-

Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Publishing. Available at: [Link]

-

Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds - PubMed. Available at: [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]

-

Synthesis and biological properties of Enantiomers of - An-Najah Staff. Available at: [Link]

- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents.

Sources

- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Stork Synthesis - Chad's Prep® [chadsprep.com]

- 5. mdpi.com [mdpi.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

experimental procedure for enamine formation with acyclic ketones

Application Note & Experimental Guide

Abstract

The formation of enamines from acyclic ketones (Stork Enamine Synthesis) is a pivotal transformation in organic synthesis, enabling the

Scientific Foundation & Critical Parameters

The Regioselectivity Paradox: A(1,3) Strain

A common misconception is that enamine formation follows Zaitsev's rule (favoring the more substituted alkene). For acyclic ketones reacting with cyclic secondary amines (pyrrolidine, morpholine), the less substituted enamine is often the thermodynamically favored product.

-

Mechanism: This preference arises from Allylic 1,3-strain (A(1,3) strain) .[1] In the more substituted isomer, the steric clash between the amine's ring residue and the alkyl substituent on the double bond is destabilizing. The less substituted isomer minimizes this steric penalty.

-

Implication: When reacting 2-butanone with pyrrolidine, the predominantly formed enamine is the terminal alkene (N-(1-ethylvinyl)pyrrolidine) rather than the internal one, contrary to simple alkene stability trends.

Amine Selection Matrix

The choice of amine dictates reactivity and stability.

| Amine | Nucleophilicity | Steric Bulk | Application Profile |

| Pyrrolidine | High | Low | Standard. Fastest rates; best for unhindered ketones. |

| Piperidine | Moderate | Moderate | Used when pyrrolidine products are too unstable or prone to polymerization. |

| Morpholine | Low | Moderate | Stable. Lower reactivity but yields highly crystalline/stable enamines. Preferred for TiCl |

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed condensation. The rate-determining step is typically the elimination of water from the hemiaminal intermediate.

Figure 1: Acid-catalyzed enamine formation pathway emphasizing the critical water removal step.

Experimental Protocols